Bourjotinolone A

Catalog No.
S1809489
CAS No.
6985-35-9
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bourjotinolone A

CAS Number

6985-35-9

Product Name

Bourjotinolone A

IUPAC Name

(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1

SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C

Potential Anti-inflammatory Properties

Studies suggest that Bourjotinolone A might possess anti-inflammatory properties. A 2002 research paper published in the journal "Progress in Drug Research" found that Bourjotinolone A, along with other compounds isolated from Canarium elemi resin, exhibited anti-inflammatory activity in in vitro experiments using mouse ear edema models []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.

Bourjotinolone A is a prenylated flavonoid characterized by its unique chemical structure, which includes a prenyl group attached to a flavonoid backbone. This compound is recognized for its potential therapeutic properties, particularly in the context of inflammation and immune response modulation. The presence of the prenyl group enhances its biological activity and solubility, making it an interesting candidate for pharmaceutical applications .

The mechanism of action of Bourjotinolone A remains unknown due to limited research. Triterpenoids as a class can have various bioactivities, but specific functions of Bourjotinolone A need further investigation [1].

No safety information on Bourjotinolone A is currently available in scientific literature.

Limitations and Future Research

In-depth scientific research on Bourjotinolone A appears to be scarce. More studies are needed to understand its molecular structure, chemical properties, potential biological activities, and safety profile.

Citation

  • BioCrick. Bourjotinolone A [CAS: 6985-35-9]. [Manufacturer information] Available from: (Accessed on May 2, 2024)
Typical of flavonoids. Its structure allows it to participate in:

  • Oxidation-Reduction Reactions: The hydroxyl groups in the flavonoid structure can undergo oxidation, leading to the formation of quinones.
  • Condensation Reactions: It can react with other compounds to form more complex structures, which may enhance its biological activity.
  • Substitution Reactions: The prenyl group can be substituted or modified through various chemical processes, potentially altering its pharmacological properties.

These reactions are crucial for understanding how Bourjotinolone A can be modified to improve its efficacy or reduce side effects in therapeutic applications.

Bourjotinolone A exhibits significant biological activity, particularly in inhibiting the production of inflammatory cytokines in human cells. This anti-inflammatory property suggests that it may have potential applications in treating conditions associated with chronic inflammation, such as arthritis or inflammatory bowel disease. Studies have indicated that Bourjotinolone A can modulate immune responses, making it a candidate for further research in immunotherapy .

The synthesis of Bourjotinolone A can be achieved through various methods:

  • Natural Extraction: It can be isolated from plants known to produce flavonoids, although this method may yield limited quantities.
  • Chemical Synthesis: Laboratory synthesis involves the use of starting materials that undergo specific reactions to form Bourjotinolone A. This may include:
    • Prenylation of flavonoid precursors using prenyl bromide or similar reagents.
    • Subsequent purification steps to isolate the desired compound.
  • Biotechnological Approaches: Utilizing microorganisms or plant cell cultures that naturally produce flavonoids could provide a sustainable method for synthesizing Bourjotinolone A.

Bourjotinolone A has several promising applications:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it may be developed into drugs for treating inflammatory diseases.
  • Nutraceuticals: As a natural compound, it could be included in dietary supplements aimed at reducing inflammation and improving immune function.
  • Cosmetics: Its antioxidant properties may also make it suitable for skincare products aimed at reducing skin inflammation and aging.

Research on Bourjotinolone A's interactions with other biological molecules is crucial for understanding its mechanism of action. Studies have shown that it interacts with various signaling pathways involved in inflammation and immune responses. Notably, it has been observed to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammatory processes. This interaction underscores its potential as a therapeutic agent in managing inflammatory diseases .

Bourjotinolone A shares structural and functional similarities with several other compounds, particularly within the flavonoid family. Here are some notable comparisons:

Compound NameStructure TypeKey Biological ActivityUnique Features
HesperetinFlavonoidAntioxidant, anti-inflammatoryLacks prenyl group; primarily found in citrus fruits.
NaringeninFlavonoidAntioxidant, cardioprotectiveSimilar structure but different biological effects due to lack of prenylation.
LuteolinFlavonoidAnti-inflammatory, anticancerExhibits broader anticancer properties; not prenylated.
ChrysinFlavonoidAnti-inflammatory, anxiolyticKnown for its effects on anxiety; lacks prenylation which affects solubility and bioavailability.

Bourjotinolone A's unique prenylated structure distinguishes it from these similar compounds, enhancing its solubility and potentially increasing its bioactivity compared to non-prenylated flavonoids.

XLogP3

5.8

Appearance

Powder

Dates

Last modified: 08-15-2023

Explore Compound Types